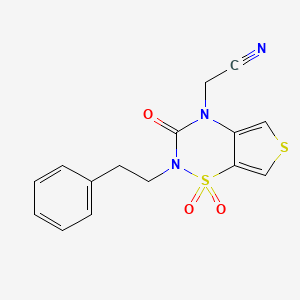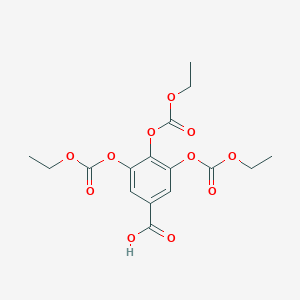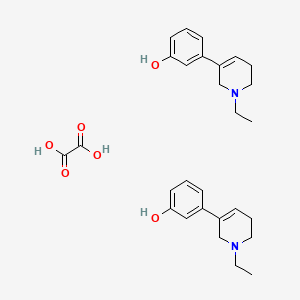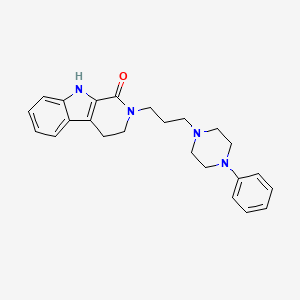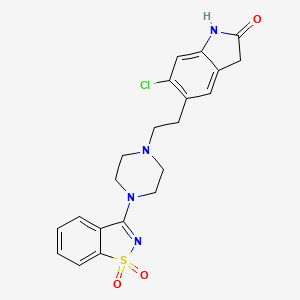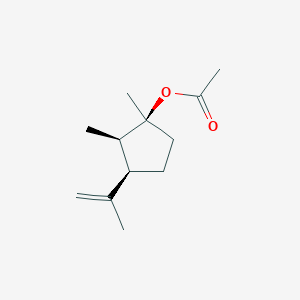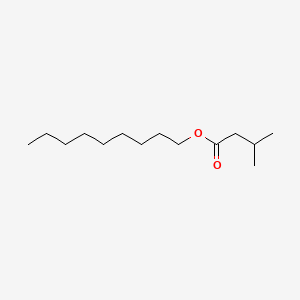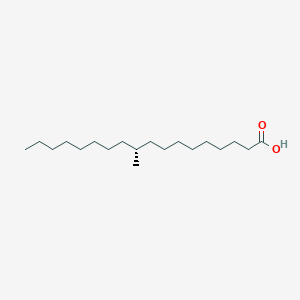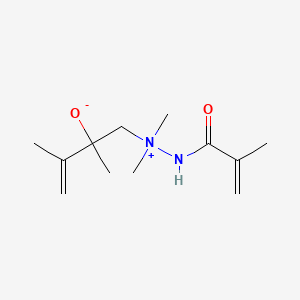
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is a complex organic compound with a unique structure It is characterized by the presence of a hydrazinium group, a methacryloyl group, and a hydroxide inner salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves multiple steps. The starting materials typically include dimethylhydrazine and methacryloyl chloride. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the necessary standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrazine compounds.
Applications De Recherche Scientifique
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves its interaction with specific molecular targets. The hydrazinium group can form bonds with various biomolecules, affecting their function. The methacryloyl group may participate in polymerization reactions, leading to the formation of new materials. The hydroxide inner salt plays a role in stabilizing the compound and facilitating its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium hydroxide inner
- 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium
Uniqueness
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
83483-12-9 |
|---|---|
Formule moléculaire |
C12H22N2O2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]-2,3-dimethylbut-3-en-2-olate |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-14(6,7)8-12(5,16)10(3)4/h1,3,8H2,2,4-7H3,(H,13,15) |
Clé InChI |
NESMVPNRPMCYGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N[N+](C)(C)CC(C)(C(=C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


